1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Catalog No.
S1551564
CAS No.
857233-13-7
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-1-hydroxypropan-2-one

CAS Number

857233-13-7

Product Name

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

Synonyms

1-(3-Chlorophenyl)-1-hydroxy-2-propanone; 1-(M-Chlorophenyl)-1-hydroxy-2-propanone

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound with the molecular formula C9H9ClO2C_9H_9ClO_2 and a molecular weight of 184.62 g/mol. This compound features a chlorophenyl group attached to a hydroxypropanone structure, characterized by a hydroxyl group and a carbonyl group. The molecular structure includes a benzene ring with a chlorine substituent at the para position and functional groups that contribute to its reactivity and biological activity .

There is no current research available on the specific mechanism of action of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. As mentioned earlier, its structural similarity to bupropion suggests a potential area for investigation. Bupropion's mechanism involves inhibiting the reuptake of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation []. However, further research is needed to determine if 1-(3-Chlorophenyl)-1-hydroxypropan-2-one exhibits similar activity.

  • Handle with gloves and appropriate personal protective equipment due to the unknown nature of the compound.
  • Assume it may have similar hazards to other chlorinated aromatic compounds, which can be irritating or corrosive [].
  • Work in a well-ventilated area and dispose of waste according to appropriate laboratory safety protocols.

Potential Research Areas

Based on the compound's structure, some potential research areas where it could be investigated include:

  • Organic synthesis: As a small organic molecule, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one could be used as a starting material or intermediate in the synthesis of other more complex molecules with potential applications in various fields.
  • Medicinal chemistry: The presence of a hydroxyl and a chlorophenyl group in the molecule suggests potential for exploring its biological activity. However, further research is needed to determine its specific properties and potential therapeutic applications.
  • Material science: The functionality of the molecule could be of interest for investigating its potential applications in material science, such as the development of new polymers or functional materials.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, enhancing its reactivity.
  • Reduction: The carbonyl group can be reduced to produce an alcohol.
  • Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride for reduction.
  • Nucleophiles: For substitution reactions, various nucleophiles may be employed depending on the desired product.

The synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one typically involves:

  • Starting Materials: The reaction often begins with 3-chlorobenzaldehyde.
  • Catalysts: Chiral catalysts might be used to ensure the formation of specific enantiomers.
  • Solvents: Common solvents include ethanol or methanol, with controlled temperature and pH conditions to optimize yield and purity .

Industrial Production

In industrial settings, large-scale batch reactions are utilized, employing continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Several compounds share structural similarities with 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, each possessing unique characteristics:

Compound NameStructure FeaturesNotable Uses
BupropionSimilar core structure; acts as an antidepressantDepression treatment, smoking cessation
3-ChloroacetophenoneChlorine-substituted phenyl ringIntermediate in organic synthesis
4-Chloro-α-methylphenethylamineAmine functional group; stimulant propertiesResearch in neuropharmacology

These compounds highlight the uniqueness of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one through its specific functional groups and potential applications in medicinal chemistry .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-(3-chlorophenyl)-2-hydroxypropan-1-one, reflecting the hydroxyl group at position 2 and the ketone at position 1 of the propanone chain, with a 3-chlorophenyl substituent. Alternative names include 1-(3-chlorophenyl)-1-hydroxypropan-2-one and 3'-chloro-α-hydroxypropiophenone, though the former is preferred for clarity.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₉H₉ClO₂PubChem
Molecular Weight184.62 g/molChemsrc
CAS Registry Number152943-33-4, 857233-13-7PubChem
SMILESCC(=O)C(C1=CC(=CC=C1)Cl)OPubChem
InChI KeyPRVHLTNNKRCHGO-UHFFFAOYSA-NPubChem

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation around the ketone group, with the hydroxyl and 3-chlorophenyl groups influencing torsional preferences. Density functional theory (DFT) studies on analogous α-hydroxy ketones reveal that intramolecular hydrogen bonding between the hydroxyl (-OH) and ketone (C=O) groups stabilizes the syn conformation. However, steric hindrance from the bulky 3-chlorophenyl group may limit this interaction, favoring a gauche arrangement instead.

X-ray crystallography data for related compounds show weak intermolecular interactions, such as C–H⋯O and O–H⋯π bonds, which dictate packing in the solid state. For 1-(3-chlorophenyl)-1-hydroxypropan-2-one, the chlorine atom’s electronegativity further polarizes the aromatic ring, enhancing dipole-dipole interactions in crystalline phases.

Electronic Structure and Resonance Effects

The electronic structure is characterized by resonance stabilization between the hydroxyl and ketone groups. The enol tautomer (where the hydroxyl proton migrates to the ketone oxygen) is less favored due to the instability of the resulting conjugated system in α-hydroxy ketones. Instead, the keto form dominates, with partial double-bond character between the carbonyl carbon and oxygen.

The 3-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), which decreases electron density on the ketone, making it more electrophilic. This polarization is evident in the compound’s reactivity in nucleophilic acyl substitution reactions. Frontier molecular orbital (FMO) analysis would predict a low-energy LUMO centered on the ketone, facilitating reactions with nucleophiles.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Dates

Modify: 2023-08-15

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